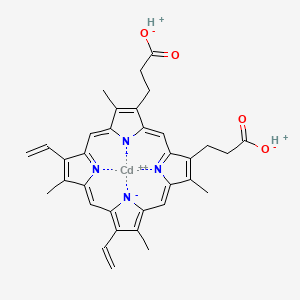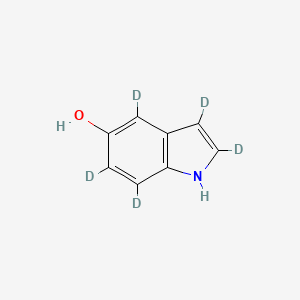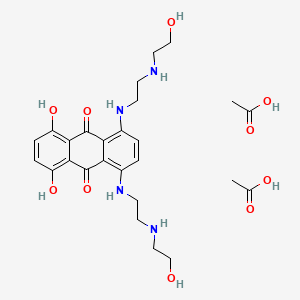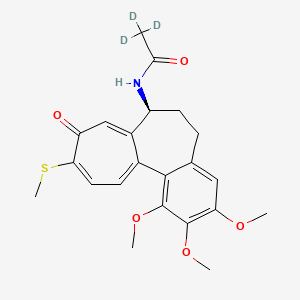
Thiocolchicine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocolchicine-d3 is a deuterium-labeled derivative of thiocolchicine, a compound known for its potent biological properties. Thiocolchicine itself is a modified form of colchicine, a natural alkaloid extracted from plants of the Colchicaceae family. This compound is primarily used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it valuable for various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiocolchicine-d3 involves the incorporation of deuterium atoms into the thiocolchicine molecule. This process typically starts with colchicine, which undergoes a series of chemical transformations:
Demethylation: Colchicine is demethylated to produce 3-demethylcolchicine.
Thio-substitution: The demethylated colchicine is then subjected to thio-substitution to introduce a thiomethyl group at the C-10 position, forming thiocolchicine.
Deuteration: Finally, thiocolchicine is treated with deuterium sources to replace specific hydrogen atoms with deuterium, resulting in this compound
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often employing biotransformation techniques using specific strains of microorganisms like Bacillus megaterium to achieve regioselective demethylation and glucosylation .
Analyse Chemischer Reaktionen
Types of Reactions: Thiocolchicine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent thiocolchicine.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiocolchicine.
Substitution: Various substituted thiocolchicine derivatives.
Wissenschaftliche Forschungsanwendungen
Thiocolchicine-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Used in cell biology to study microtubule dynamics and cell division.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Industry: Employed in the development of antibody-drug conjugates (ADCs) as a cytotoxic payload
Wirkmechanismus
Thiocolchicine-d3 exerts its effects primarily by binding to tubulin, a protein that forms microtubules. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine but with enhanced properties due to the deuterium labeling .
Vergleich Mit ähnlichen Verbindungen
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Thiocolchicoside: A glucosylated derivative of thiocolchicine with muscle relaxant properties.
Demecolcine: Another colchicine derivative used in cancer therapy.
Uniqueness of Thiocolchicine-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This isotopic labeling makes it particularly valuable in pharmacokinetic studies and drug development .
Eigenschaften
Molekularformel |
C22H25NO5S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
InChI-Schlüssel |
CMEGANPVAXDBPL-AVSFSGARSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


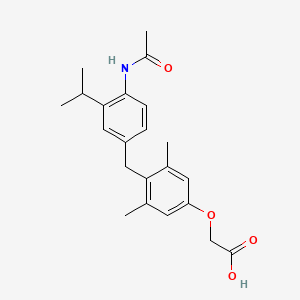
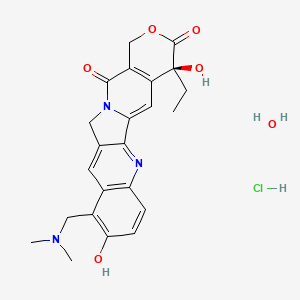
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
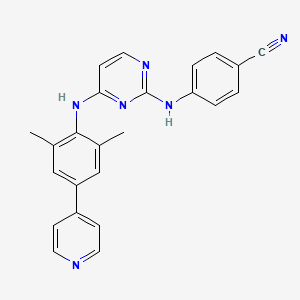
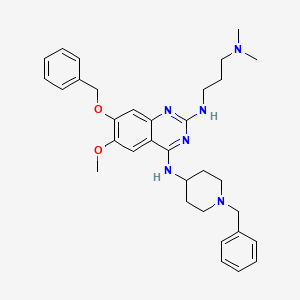
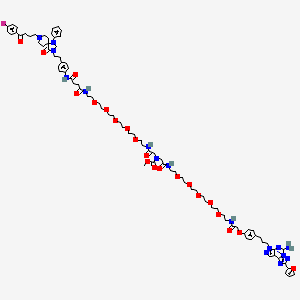
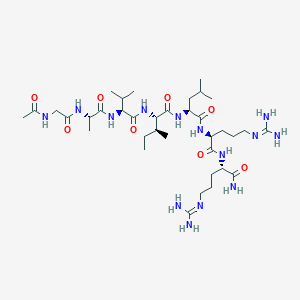
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
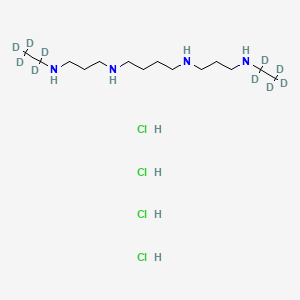
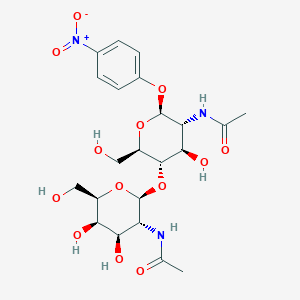
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
